N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20497324
InChI: InChI=1S/C9H13NO/c1-10-9(11)8-5-6-2-3-7(8)4-6/h2-3,6-8H,4-5H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol

N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide

CAS No.:

Cat. No.: VC20497324

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide -

Specification

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
IUPAC Name N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide
Standard InChI InChI=1S/C9H13NO/c1-10-9(11)8-5-6-2-3-7(8)4-6/h2-3,6-8H,4-5H2,1H3,(H,10,11)
Standard InChI Key QDIURVLTYFGLCN-UHFFFAOYSA-N
Canonical SMILES CNC(=O)C1CC2CC1C=C2

Introduction

N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide is a bicyclic organic compound characterized by its unique molecular structure, featuring a bicyclo[2.2.1]heptane framework with a carboxamide functional group attached to one of the carbon atoms in the ring system. This compound is of particular interest in organic chemistry and medicinal chemistry due to its potential applications in synthesizing derivatives with enhanced biological activity.

Chemical Reactions and Derivatives

N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide can undergo various chemical reactions typical for amides, such as hydrolysis and amidation reactions. These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties.

Reaction TypeDescriptionProducts
HydrolysisReaction with water to break the amide bondBicyclo[2.2.1]hept-5-ene-2-carboxylic acid and methylamine
AmidationReaction with amines to form new amidesVarious N-substituted amides

Biological Activities and Applications

Research indicates that N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide exhibits potential biological activities, making it an interesting subject for studies in medicinal chemistry. Its interactions with biological systems, such as enzymes or receptors, suggest potential applications in pharmaceuticals and agrochemicals.

Application AreaPotential Use
PharmaceuticalsDevelopment of drugs with specific biological activities
AgrochemicalsDevelopment of pesticides or plant growth regulators

Comparison with Related Compounds

N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide can be compared with other bicyclic compounds to understand its unique properties and potential applications.

Compound NameStructural FeaturesUnique Characteristics
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acidLacks methyl groupMore acidic due to carboxylic acid
5-Norbornene-2-carboxylic acidSimilar bicyclic frameworkDifferent reactivity due to carboxylic acid
2-Acetyl-5-norborneneContains acetyl groupAlters reactivity compared to carboxamide

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